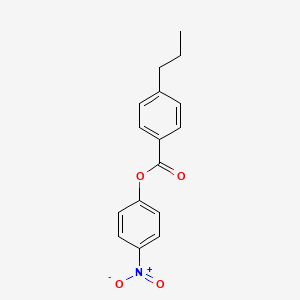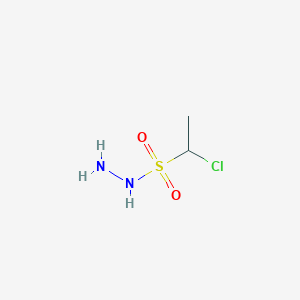
1-Chloroethane-1-sulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a chloroethane group attached to a sulfonohydrazide moiety
Vorbereitungsmethoden
The synthesis of 1-chloroethane-1-sulfonohydrazide typically involves the reaction of chloroethane with sulfonohydrazide under controlled conditions. One common method includes the use of anhydrous potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
1-Chloroethane-1-sulfonohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃), leading to the formation of corresponding alcohols or amines.
Oxidation and Reduction: The sulfonohydrazide moiety can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved.
Wissenschaftliche Forschungsanwendungen
1-Chloroethane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its ability to react with various biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloroethane-1-sulfonohydrazide involves its interaction with nucleophiles and electrophiles. The chloro group is susceptible to nucleophilic attack, leading to substitution reactions. The sulfonohydrazide moiety can participate in redox reactions, influencing the overall reactivity of the compound. These interactions are facilitated by the polar nature of the carbon-halogen bond and the electron-withdrawing effects of the sulfonyl group .
Vergleich Mit ähnlichen Verbindungen
1-Chloroethane-1-sulfonohydrazide can be compared with other similar compounds such as:
1-Bromo-1-chloroethane: Used as a solvent and intermediate in organic synthesis.
1,2-Dichloroethane: Commonly used in the production of vinyl chloride and other chlorinated solvents.
1,1,1-Trichloroethane: Known for its use as a solvent and in industrial applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and sulfonohydrazide groups, which allows for a diverse range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
65577-73-3 |
|---|---|
Molekularformel |
C2H7ClN2O2S |
Molekulargewicht |
158.61 g/mol |
IUPAC-Name |
1-chloroethanesulfonohydrazide |
InChI |
InChI=1S/C2H7ClN2O2S/c1-2(3)8(6,7)5-4/h2,5H,4H2,1H3 |
InChI-Schlüssel |
OWBAPFNDXKGJFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(S(=O)(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


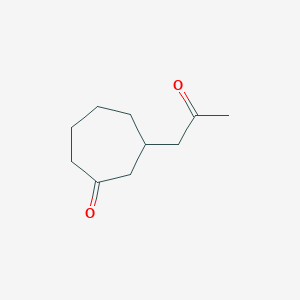
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
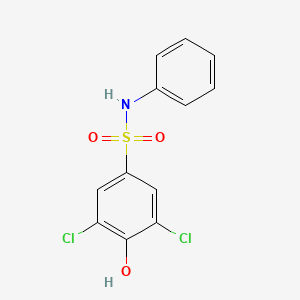
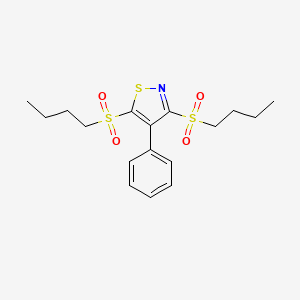
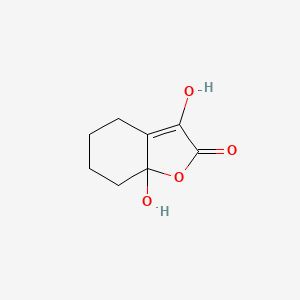
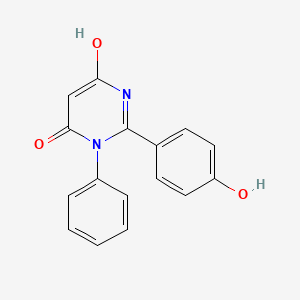
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
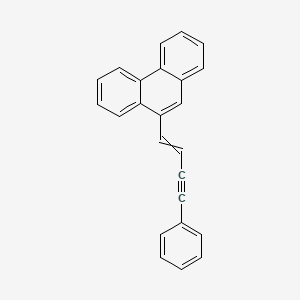
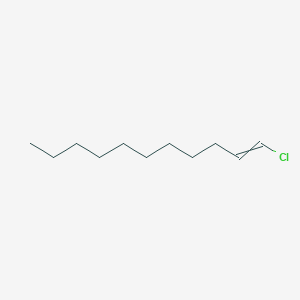
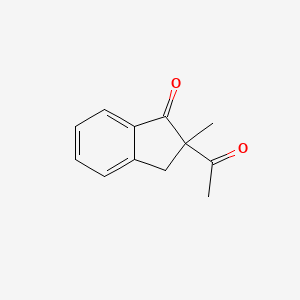
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
